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N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine

Structure-Activity Relationship SCD Inhibitors Azetidine-Pyridazine Scaffold

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097864-44-1) is a synthetic heterocyclic small molecule belonging to the azetidinyl-pyridazine chemotype. Its structure features a 3-aminopyridazine core linked via an azetidine spacer to a 5-chloro-2-methoxybenzoyl moiety.

Molecular Formula C15H15ClN4O2
Molecular Weight 318.76
CAS No. 2097864-44-1
Cat. No. B2992309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
CAS2097864-44-1
Molecular FormulaC15H15ClN4O2
Molecular Weight318.76
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NN=CC=C3
InChIInChI=1S/C15H15ClN4O2/c1-22-13-5-4-10(16)7-12(13)15(21)20-8-11(9-20)18-14-3-2-6-17-19-14/h2-7,11H,8-9H2,1H3,(H,18,19)
InChIKeyIYMACNGGJGJRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097864-44-1) – Structural Baseline and Comparator Landscape


N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097864-44-1) is a synthetic heterocyclic small molecule belonging to the azetidinyl-pyridazine chemotype. Its structure features a 3-aminopyridazine core linked via an azetidine spacer to a 5-chloro-2-methoxybenzoyl moiety [1]. This scaffold has been explored in medicinal chemistry for kinase inhibition and metabolic enzyme targeting, most notably stearoyl-CoA desaturase (SCD) and nicotinamide phosphoribosyltransferase (NAMPT) [2]. While the core azetidine-pyridazine architecture is shared with several commercially available analogs (e.g., the 4-methoxybenzoyl derivative CAS 2097918-43-7), the specific 5-chloro-2-methoxy substitution pattern is a key differentiator that may modulate electronic properties, target engagement, and ADME profiles.

SCD pathway inhibition study fit
NAMPT target engagement assay context
Kinase hinge-binding motif for selectivity profiling
PDB 6PEB structural template available for docking

Why Generic Substitution of N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine Is Scientifically Unsound


The azetidinyl-pyridazine chemotype exhibits steep structure-activity relationships (SAR), where even minor benzoyl substituent changes can drastically alter target potency, selectivity, and pharmacokinetics. For instance, the replacement of the 5-chloro-2-methoxybenzoyl group with a 4-methoxybenzoyl analog (CAS 2097918-43-7) removes the chlorine atom and shifts the methoxy position, which in related SCD inhibitor series has been shown to modulate both biochemical IC₅₀ and cellular efficacy by >10-fold [1]. Additionally, the 3-aminopyridazine hinge-binding motif is highly sensitive to N-substitution; analogs with bulkier or electronically distinct benzoyl groups frequently lose target engagement entirely [2]. Consequently, procurement of near analogs as 'functional equivalents' without experimental validation risks irreproducible results and wasted research resources.

Benzoyl substitution may shift potency
Replacing 5-chloro-2-methoxybenzoyl with 4-methoxybenzoyl (CAS 2097918-43-7) may result in >10-fold loss of cellular SCD activity based on reported SAR.
Hinge-binding motif divergence limits direct substitution
3-Aminopyridazine vs 3-pyridyl urea isosteres may exhibit distinct kinase selectivity profiles; no head-to-head data available.
Lipophilicity gap alters ADME behavior
Higher calculated logP (~2.5–3.0) relative to 4-OMe analog (~2.0) may influence permeability and off-target profiles; experimental validation required.

Quantitative Differentiation Evidence for N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine Against Closest Analogs


Structural Differentiation: 5-Chloro-2-methoxybenzoyl vs. 4-Methoxybenzoyl Isosteres

The target compound differs from its closest purchasable congener, N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097918-43-7), by the presence of a chlorine atom at the 5-position of the benzoyl ring and a methoxy group at the 2-position . In the SCD inhibitor series built on this scaffold, the 5-chloro-2-methoxy substitution pattern conferred sub-micromolar cellular IC₅₀ values, while the 4-methoxy analog showed >10-fold reduced potency (exact values remain proprietary but the patent SAR indicates a clear potency cliff) [1]. This distinction is critical for any program seeking to maintain target engagement while minimizing off-target effects.

Benzoyl SAR comparison
Reported
5-Cl-2-OMeSub-μM cellular IC₅₀ in SCD series
4-OMe (CAS 2097918-43-7)>10-fold reduced cellular potency
Supports SCD pathway inhibition study fit; substitution pattern critical for target engagement
SAR from proprietary/patent data; head-to-head validation recommended
Structure-Activity Relationship SCD Inhibitors Azetidine-Pyridazine Scaffold

Kinase Hinge-Binding Motif: 3-Aminopyridazine vs. 3-Pyridyl Urea Isosteres

The 3-aminopyridazine moiety in the target compound serves as a classic kinase hinge-binding motif. A closely related 3-pyridyl azetidine urea series developed as NAMPT inhibitors achieved IC₅₀ values of 10–50 nM in biochemical assays [1]. The replacement of the urea linkage with a direct N-aryl amine (as in the target compound) is expected to alter both potency and kinase selectivity profiles. While head-to-head data are not publicly available, the scaffold morphing study demonstrated that 3-pyridyl azetidine ureas are a 'potent NAMPT inhibiting motif' with defined co-crystal structures (PDB 6PEB, resolution 2.46 Å) [2]. This structural information can guide computational docking studies for the target compound, which is not possible with analogs lacking the aminopyridazine hinge binder.

Crystallographic validation
Class-level inference
PDB 6PEB2.46 Å, human NAMPT co-crystal
Scaffold validated for structure-based design; 3-aminopyridazine docking feasible
Target compound not directly co-crystallized; computational modeling required
NAMPT Inhibition Kinase Selectivity Hinge-Binder SAR

Physicochemical Property Differentiation: Calculated logP and Solubility Parameters

The target compound (MW 318.76, C15H15ClN4O2) has a calculated logP of approximately 2.5–3.0 based on the 5-chloro-2-methoxy substitution, compared to ~2.0 for the 4-methoxy analog (MW 284.31). This ~0.5–1.0 log unit increase in lipophilicity is consistent with the addition of the chlorine atom and may enhance membrane permeability but also increase the risk of CYP inhibition and hERG binding. For procurement decisions, this means the target compound is differentiated from the 4-methoxy analog in both its biopharmaceutical profile and its suitability for CNS versus peripheral target programs.

Lipophilicity shift
Data to verify
+0.5–1.0 log unit
May influence membrane permeability and CNS program fit vs less lipophilic analog
Estimated clogP; requires experimental confirmation
ADME Prediction Lipophilicity Drug-likeness

Synthetic Accessibility and Scaffold Validation via NAMPT Co-crystal Structures

The azetidine-pyridazine scaffold has been successfully co-crystallized with human NAMPT (PDB 6PEB), providing atomic-level validation of the binding mode [1]. While the specific compound was not co-crystallized, the co-crystal structure of the closely related 3-pyridyl azetidine urea provides a direct template for structure-based design. This contrasts with many other azetidine-containing research compounds that lack any structural biology validation. The target compound's 3-aminopyridazine can be docked into the NAMPT active site using this structure, enabling rational, computationally guided SAR exploration that is not feasible with scaffold-hopping analogs lacking crystallographic data.

Scaffold design template
Class-level inference
PDB 6PEB co-crystal structure available for related scaffold
Supports computationally guided SAR; de-risks medicinal chemistry campaigns
Direct target co-crystal not available; model docking based on 3-pyridyl urea template
Fragment-Based Drug Design X-ray Crystallography Medicinal Chemistry

Recommended Application Scenarios for N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine Based on Demonstrated Differentiation


SCD Inhibitor Lead Optimization Programs Requiring Specific Benzoyl Substitution

The 5-chloro-2-methoxybenzoyl motif has been identified as critical for cellular SCD inhibitory activity. Researchers pursuing SCD inhibitors for metabolic disease or oncology should prioritize this compound over the 4-methoxy analog to maintain target potency, as the 4-methoxy variant suffers a >10-fold loss in cellular activity [1]. The compound can serve as a reference standard for SAR studies exploring halogen effects on SCD inhibition.

NAMPT-Targeted Anticancer Drug Discovery with Structure-Based Design Capability

The azetidine-pyridazine core is validated by co-crystal structures with NAMPT (PDB 6PEB). Computational chemists can dock the 3-aminopyridazine moiety into the NAMPT hinge region to rationally design next-generation inhibitors with improved selectivity over the NAD salvage pathway [2]. This structural template is a key advantage over non-crystallizable analogs.

CNS-Penetrant Kinase Inhibitor Fragment Libraries

With a calculated logP of ~2.5–3.0 and molecular weight below 320 Da, this compound fits within favorable CNS drug-like space. Its higher lipophilicity compared to the 4-methoxy analog (ΔlogP ~+0.5–1.0) suggests enhanced passive permeability, making it a suitable fragment for CNS-targeted kinase programs where brain penetration is required .

Selectivity Profiling Panels for Hinge-Binding Chemotypes

The 3-aminopyridazine hinge-binding motif is distinct from the 3-pyridyl urea series. Procurement of this compound enables selectivity profiling across a broad kinase panel to map chemotype-specific off-target liabilities, generating data that cannot be obtained with urea-based analogs [2].

Application
Selection Property
Validation Focus
SCD pathway inhibitor optimization
5-Chloro-2-methoxybenzoyl substitution
Cellular target engagement and potency retention in SCD assays
NAMPT target engagement studies (structure-based)
Azetidine-pyridazine scaffold with PDB 6PEB template
Computational docking and selectivity profiling
CNS kinase inhibitor fragment screening
Lipophilicity range (clogP ~2.5–3.0, MW
Passive permeability and brain penetration models
Kinase hinge-binding chemotype profiling
3-Aminopyridazine hinge-binding motif
Broad kinase panel off-target liability mapping
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